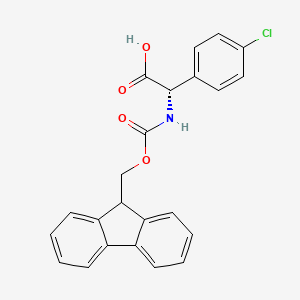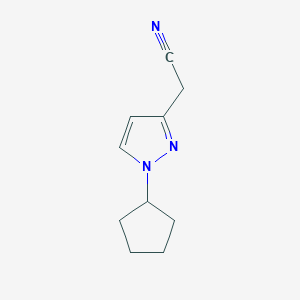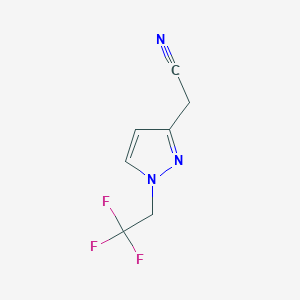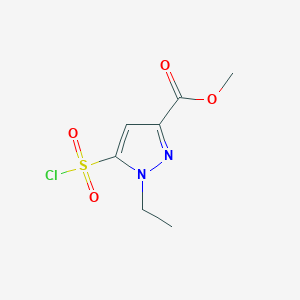
4-(3-Methylphenyl)nicotinic acid
Descripción general
Descripción
It has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol
Mecanismo De Acción
Target of Action
4-(3-Methylphenyl)nicotinic acid, similar to nicotinic acid (also known as Niacin), primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . Nicotinic acid also inhibits hepatocyte diacylglycerol acyltransferase-2 , which prevents the final step of triglyceride synthesis in hepatocytes .
Mode of Action
The compound interacts with its targets by binding to nAChRs on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission . This activity leads to intracellular degradation of apo B and decreased production of low-density lipoproteins .
Biochemical Pathways
The compound affects the NAD+ synthesis and salvage pathways . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . The salvage pathways for NAD+ synthesis take place in both the nucleus and the mitochondria .
Pharmacokinetics
In patients with chronic kidney disease, the Cmax of nicotinic acid is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
Nicotinic acid has a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)nicotinic acid typically involves the reaction of 3-methylphenylboronic acid with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener synthesis methods that minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-(3-Methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials for photonics
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
3-Methylpyridine: A precursor in the synthesis of 4-(3-Methylphenyl)nicotinic acid.
5-Ethyl-2-methylpyridine: Another precursor used in industrial synthesis.
Uniqueness: this compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its efficacy and specificity in various applications compared to its parent compound, nicotinic acid .
Propiedades
IUPAC Name |
4-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRNFDGQQOZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557106 | |
| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-13-1 | |
| Record name | 4-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)




![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine](/img/structure/B3046584.png)


